molecular formula C21H20FNO3 B315235 2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol

2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol

Cat. No.: B315235
M. Wt: 353.4 g/mol
InChI Key: VYYYHPJUDXYOCY-UHFFFAOYSA-N
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Description

2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol is a complex organic compound with a unique structure that includes fluorine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluorophenol with methoxybenzyl chloride under basic conditions to form the intermediate 2-[(2-fluorophenyl)methoxy]phenol. This intermediate is then reacted with 3-methoxybenzylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-fluorophenyl)methoxy]phenol
  • 4-Fluoro-2-methoxy-3-methylphenol
  • (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Uniqueness

2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenol

InChI

InChI=1S/C21H20FNO3/c1-25-20-12-6-8-15(13-23-18-10-4-5-11-19(18)24)21(20)26-14-16-7-2-3-9-17(16)22/h2-12,23-24H,13-14H2,1H3

InChI Key

VYYYHPJUDXYOCY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC=CC=C3O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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